![molecular formula C18H27N3O B14371545 3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea](/img/structure/B14371545.png)
3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea is an organic compound characterized by its unique structure, which includes a phenyl group, an imine group, and a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea typically involves the reaction of a phenyl-substituted imine with a dipropylurea derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of phenyl oxides.
Reduction: Formation of phenylamines.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its action can include signal transduction cascades and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dimethylurea
- 3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-diethylurea
Uniqueness
3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of dipropyl groups may enhance its lipophilicity and membrane permeability, distinguishing it from similar compounds with different alkyl substitutions.
Propriétés
Formule moléculaire |
C18H27N3O |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
3-[(E)-4-phenyliminopent-2-en-2-yl]-1,1-dipropylurea |
InChI |
InChI=1S/C18H27N3O/c1-5-12-21(13-6-2)18(22)20-16(4)14-15(3)19-17-10-8-7-9-11-17/h7-11,14H,5-6,12-13H2,1-4H3,(H,20,22)/b16-14+,19-15? |
Clé InChI |
QJYULNJJPQABNM-CSJGLSHJSA-N |
SMILES isomérique |
CCCN(CCC)C(=O)N/C(=C/C(=NC1=CC=CC=C1)C)/C |
SMILES canonique |
CCCN(CCC)C(=O)NC(=CC(=NC1=CC=CC=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



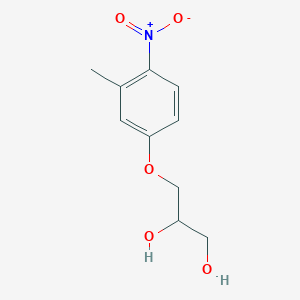
![3,3'-[(1E)-3-Acetyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14371473.png)
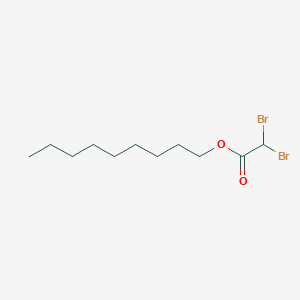
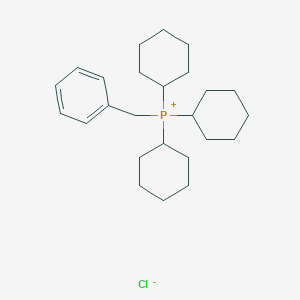
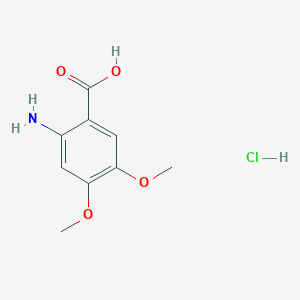
![5-{[12-(Prop-2-ene-1-sulfinyl)dodecyl]oxy}-2,3-dihydro-1H-indene](/img/structure/B14371491.png)
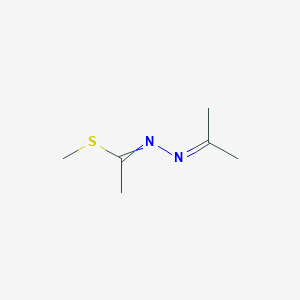


![1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14371513.png)
![3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14371525.png)
![1-[3,7-Bis(dimethylamino)-10H-phenoxazin-10-YL]propan-1-one](/img/structure/B14371530.png)

